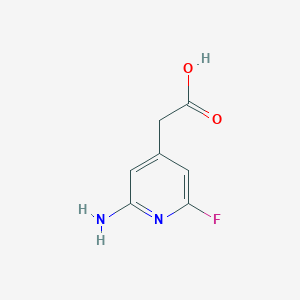

2-Amino-6-fluoropyridine-4-acetic acid

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry Research

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and development. researchgate.net Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. nih.gov These properties include metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.netnih.gov

Fluorinated pyridine derivatives are particularly valuable in medicinal chemistry. nih.gov They are key components in a variety of therapeutic agents and are often used as intermediates in their synthesis. acs.org Research has shown that fluorinated pyridines and their derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov

In organic synthesis, fluoropyridines are important precursors. The presence of a fluorine atom can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, often proceeding more rapidly than with their chloro-analogs. acs.org This enhanced reactivity makes them useful for constructing complex molecular architectures. orgsyn.org Modern synthetic methods, including late-stage C-H fluorination, have further expanded the accessibility and application of these compounds in creating novel chemical entities for drug discovery. orgsyn.org

Historical Context of Pyridine Scaffold Utilization in Academic Investigations

The pyridine scaffold, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. semanticscholar.orgrsc.org Its history in scientific investigation dates back to 1846, when it was first isolated. semanticscholar.org The structural similarity of pyridine to benzene, but with the inclusion of a nitrogen atom, imparts distinct properties such as polarity and basicity, which are advantageous for drug design. researchgate.net

Historically, the pyridine ring was identified in numerous naturally occurring compounds, including alkaloids and vitamins. mdpi.com This natural precedent spurred extensive academic and industrial research into its synthetic derivatives. Over the decades, this research has led to the development of a vast number of pyridine-based drugs approved by the FDA, targeting a wide array of diseases. nih.gov

Examples of pharmaceuticals built upon the pyridine scaffold include treatments for tuberculosis (isoniazid), HIV/AIDS (delavirdine), cancer (crizotinib), and hypertension (nilvadipine). nih.gov The enduring prevalence of this scaffold in drug discovery highlights its versatility and clinical significance, making any new derivative, such as 2-Amino-6-fluoropyridine-4-acetic acid, a subject of potential interest for further investigation. semanticscholar.orgrsc.org

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1393530-61-4 |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Structure | A pyridine ring substituted with an amino group at position 2, a fluorine atom at position 6, and an acetic acid group at position 4. |

Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Isoniazid |

| Delavirdine |

| Crizotinib |

Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

2-(2-amino-6-fluoropyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H7FN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12) |

InChI Key |

VOGIIULJJBJEON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)F)CC(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemoselectivity Studies of 2 Amino 6 Fluoropyridine 4 Acetic Acid

Mechanistic Investigations of Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This characteristic makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqmatanginicollege.ac.in The presence of a fluorine atom further enhances this predisposition.

The primary mechanism for substitution on the 2-Amino-6-fluoropyridine-4-acetic acid ring is the SNAr addition-elimination pathway. wikipedia.orgbyjus.com This process involves two key steps:

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring (typically C-2, C-4, or C-6), breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com

Leaving Group Departure: The aromaticity is restored by the elimination of a leaving group from the same carbon atom that was attacked.

In the context of this compound, the C-6 position, bearing the fluorine atom, is a prime site for nucleophilic attack. The ring nitrogen and the strongly electron-withdrawing fluorine atom work in concert to lower the electron density at this position, making it highly electrophilic. masterorganicchemistry.comlibretexts.org

Conversely, electrophilic substitution on this pyridine ring is exceptionally challenging. The ring nitrogen deactivates the system towards electrophiles, and this effect is compounded in acidic conditions where the nitrogen becomes protonated, placing a formal positive charge on the ring. uoanbar.edu.iqyoutube.com The additional deactivating influence of the fluorine and carboxylic acid groups makes electrophilic attack highly unfavorable. While the amino group is activating, its effect is insufficient to overcome the potent deactivation by the other substituents. pearson.com

| Reaction Type | Plausibility on the Ring | Mechanistic Pathway | Key Intermediates |

| Nucleophilic Aromatic Substitution (SNAr) | High | Addition-Elimination | Meisenheimer Complex |

| Electrophilic Aromatic Substitution | Very Low | N/A (Highly Deactivated) | N/A |

Role of the Amino Group in Reaction Pathways (e.g., Nucleophilicity)

The amino group at the C-2 position plays a multifaceted role in the reactivity of the molecule. As a strong electron-donating group through resonance, it increases the electron density within the ring, particularly at the ortho (C-3) and para (C-5) positions. This electronic contribution counteracts the deactivating effects of the ring nitrogen and fluorine to some extent, although it is not enough to promote electrophilic substitution under normal conditions.

The amino group can also direct the course of reactions. In transformations involving the pyridine N-oxide form of related molecules, substituents can dictate the regioselectivity of nucleophilic additions. nih.gov The group's protons are also acidic enough to be removed by a strong base, generating an anionic species that can participate in subsequent reactions.

Influence of Fluorine on Reactivity, Regioselectivity, and Electron Density Distribution

The fluorine atom at the C-6 position is arguably the most significant controller of the ring's reactivity, primarily through its potent electron-withdrawing inductive effect (-I). stackexchange.commasterorganicchemistry.com

Regioselectivity: The fluorine atom makes the C-6 position the most electrophilic site on the ring, thus directing incoming nucleophiles to this position for substitution. Studies on substituted 2,6-dihalopyridines have shown that substituents elsewhere on the ring can modulate this regioselectivity, but the C-6 position remains a highly favored site of attack. researchgate.net

Electron Density Distribution: The fluorine atom significantly polarizes the C-F bond and pulls electron density from the entire ring system. nih.gov This redistribution creates a more electron-deficient π-system, which is a key factor in its susceptibility to nucleophilic attack. nih.govresearchgate.net

| Feature | Influence of Fluorine Substituent |

| Inductive Effect | Strongly electron-withdrawing (-I) |

| Reactivity (SNAr) | Strong activation; stabilizes Meisenheimer complex |

| Leaving Group Ability | Excellent (rate is determined by nucleophilic attack, not C-F bond cleavage) |

| Regioselectivity | Directs nucleophilic attack to the fluorine-bearing carbon (C-6) |

| Electron Density | Reduces electron density across the pyridine ring |

Electrophilic and Nucleophilic Reactivity Profiles

Nucleophilic Reactivity Profile: The molecule is highly activated for nucleophilic aromatic substitution (SNAr) at the C-6 position. nih.gov The convergence of the electron-withdrawing properties of the ring nitrogen and the C-6 fluorine atom makes this site highly electrophilic and poised for reaction with a wide range of nucleophiles (e.g., amines, alkoxides, thiols). The amino group at C-2 and the acetic acid group at C-4 have a lesser electronic influence on this specific reaction pathway compared to the dominant effect of the fluorine.

Electrophilic Reactivity Profile: The molecule is strongly deactivated towards electrophilic attack. The pyridine nitrogen, the fluorine atom, and the carboxyl group all withdraw electron density from the ring, making it a very poor nucleophile. uoanbar.edu.iqyoutube.com While the 2-amino group is activating, it cannot overcome the cumulative deactivating power of the other substituents. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts are not viable under standard conditions.

The molecule also possesses other reactive sites. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group is nucleophilic and can react with electrophiles like acyl chlorides. masterorganicchemistry.com The carboxylic acid group can undergo typical reactions such as esterification or amide bond formation.

Stereoselective Transformations Involving Fluoropyridine Scaffolds

The core structure of this compound is achiral. Stereoselectivity becomes a consideration in reactions that either involve the acetic acid side chain or introduce a new chiral center into the molecule. While specific studies on stereoselective transformations of this exact compound are not prevalent, the principles can be extrapolated from research on related fluoropyridine scaffolds.

The existing functional groups can exert stereochemical control. For instance, in a reaction that creates a stereocenter on the acetic acid side chain, the bulky pyridine ring could direct the approach of a reagent from the less sterically hindered face, leading to diastereoselectivity.

Furthermore, fluoropyridine derivatives are valuable scaffolds in asymmetric synthesis. researchgate.netescholarship.org Chiral catalysts can be employed to achieve enantioselective transformations. For example, a prochiral ketone on a fluoropyridine side chain could be reduced to a chiral alcohol with high enantioselectivity using a chiral reducing agent or a catalyst. The synthesis of complex, diversely substituted 3-fluoropyridines often relies on methods that can be adapted for stereocontrol. acs.org The inherent functionality of the 2-amino and 4-acetic acid groups provides handles for coordination to chiral catalysts, which could facilitate highly controlled stereoselective reactions.

Derivatives and Structural Analogues of 2 Amino 6 Fluoropyridine 4 Acetic Acid in Research

Design and Synthesis of Novel Analogues

The synthetic exploration of derivatives of 2-Amino-6-fluoropyridine-4-acetic acid is a multifaceted endeavor, focusing on systematic modifications of its core components to investigate and optimize its chemical and physical properties. These modifications primarily target the acetic acid side chain, the amino and fluoro substituents on the pyridine (B92270) ring, and the integration of other heterocyclic systems to create hybrid compounds.

Modifications of the Acetic Acid Side Chain

The acetic acid moiety of this compound offers a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of analogues. Standard organic chemistry techniques can be employed to modify the carboxylic acid group, leading to the formation of esters, amides, and more complex structures.

Esterification of the parent acid can be achieved through Fischer esterification, reacting the acid with an alcohol under acidic catalysis, or by using alkyl halides in the presence of a base. Amide bond formation is readily accomplished using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), which facilitate the reaction between the carboxylic acid and a primary or secondary amine. growingscience.com Another approach involves the conversion of the carboxylic acid to a more reactive acid chloride, which can then be reacted with an amine.

Further modifications can include the reduction of the carboxylic acid to an alcohol, which can then be subjected to a range of subsequent reactions. The methylene (B1212753) group of the acetic acid side chain can also be a target for functionalization, although this typically requires more complex synthetic strategies.

Table 1: Examples of Acetic Acid Side Chain Modifications

| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential for Further Derivatization |

| Esterification | R-OH, H+ catalyst, heat | Ester (-COOR) | Transesterification, reduction to alcohol |

| Amidation | R-NH2, DCC or HATU, base | Amide (-CONHR) | N-alkylation, hydrolysis |

| Reduction | LiAlH4 or BH3·THF | Primary alcohol (-CH2OH) | Oxidation, etherification, halogenation |

| Halogenation (via alcohol) | SOCl2 or PBr3 | Alkyl halide (-CH2X) | Nucleophilic substitution |

Alterations in the Amino and Fluoro Substituents

The amino and fluoro groups on the pyridine ring are key determinants of the molecule's electronic properties and potential biological activity. Their modification is a critical aspect of analogue design.

The 2-amino group can be a site for N-alkylation, N-acylation, or conversion to other functional groups through diazotization reactions. For instance, treatment with nitrous acid can generate a diazonium salt, which can then be displaced by a variety of nucleophiles to introduce groups such as hydroxyl, cyano, or other halogens.

The 6-fluoro substituent, being a halogen, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. nih.gov This allows for the introduction of a wide range of substituents at this position, including alkoxy, amino, and thioether groups. The reactivity of the fluoro group in SNAr reactions is enhanced by the electron-withdrawing nature of the pyridine nitrogen. rsc.org

Table 2: Potential Alterations of Amino and Fluoro Substituents

| Position | Modification | Reagents and Conditions | Resulting Substituent |

| 2-Amino | N-Alkylation | Alkyl halide, base | -NHR, -NR2 |

| 2-Amino | N-Acylation | Acyl chloride or anhydride, base | -NHCOR |

| 2-Amino | Diazotization/Substitution | NaNO2, H+; then Nu- | -OH, -CN, -X |

| 6-Fluoro | Nucleophilic Aromatic Substitution | R-OH, R-NH2, R-SH with strong base | -OR, -NHR, -SR |

Hybrid Compounds Incorporating Other Heterocyclic Moieties

To explore a broader chemical space and potentially access novel biological activities, the this compound scaffold can be fused or linked to other heterocyclic ring systems. A common strategy involves utilizing the 2-amino group as a key functional handle for constructing a new fused ring.

For example, the reaction of the 2-aminopyridine (B139424) moiety with α,β-unsaturated ketones can lead to the formation of fused pyrazolopyridine systems. mdpi.comnih.govnih.govcdnsciencepub.com This type of cyclization reaction often proceeds through a Michael addition followed by an intramolecular condensation. The specific reaction conditions and the nature of the reactants determine the final structure of the fused heterocyclic system. Such hybrid compounds can exhibit significantly different properties compared to the parent molecule due to the introduction of a new, often aromatic, ring system.

Structure-Activity Relationship (SAR) Studies on Fluorinated Pyridine Analogues

While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, general principles derived from related fluorinated pyridine and pyridine-acetic acid analogues can provide valuable insights. nih.govnih.govresearchgate.net SAR studies aim to correlate specific structural features of a molecule with its biological or chemical activity.

For fluorinated pyridines, the position and number of fluorine atoms can significantly impact properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The strong electron-withdrawing nature of fluorine can influence the pKa of the pyridine nitrogen and the acidity of the carboxylic acid.

Modifications to the acetic acid side chain can affect the molecule's polarity, size, and ability to form hydrogen bonds. For instance, converting the carboxylic acid to an ester or an amide can alter its pharmacokinetic profile. The nature of the substituent on the ester or amide can be systematically varied to probe for optimal interactions with a target binding site.

Alterations at the 2-amino and 6-fluoro positions can dramatically change the electronic and steric profile of the molecule. Replacing the fluoro group with a larger, more lipophilic substituent could enhance binding to a hydrophobic pocket, while introducing a hydrogen bond donor or acceptor at the 2-position could lead to new interactions with a target.

Table 3: General SAR Principles for Fluorinated Pyridine Analogues

| Structural Modification | Potential Impact on Properties and Activity |

| Position of Fluorine | Influences electronics, pKa, and metabolic stability. |

| Acetic Acid to Ester/Amide | Alters polarity, solubility, and cell permeability. |

| Size of Ester/Amide Substituent | Affects steric interactions and binding affinity. |

| Alteration of 2-Amino Group | Modifies hydrogen bonding capacity and basicity. |

| Substitution of 6-Fluoro Group | Changes lipophilicity, steric bulk, and electronic properties. |

Conformational Analysis of Derivatives

The three-dimensional conformation of a molecule is crucial for its interaction with other molecules, particularly in a biological context. Conformational analysis of derivatives of this compound can provide insights into their preferred shapes and how these are influenced by different substituents.

Computational modeling and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational preferences of these molecules. d-nb.infonih.govresearchgate.net Key conformational features to consider include the rotational barrier around the bond connecting the pyridine ring to the acetic acid side chain, and the orientation of the substituents on the pyridine ring.

Understanding the conformational landscape of these derivatives is essential for rational drug design, as it allows for the prediction of how a molecule will fit into a specific binding site and can guide the design of analogues with improved activity.

Applications of 2 Amino 6 Fluoropyridine 4 Acetic Acid in Chemical and Biological Research

As a Versatile Synthetic Building Block in Organic Synthesis

In the field of organic chemistry, 2-Amino-6-fluoropyridine-4-acetic acid serves as a valuable and versatile building block. The presence of multiple, distinct functional groups—a nucleophilic amino group, an electron-withdrawing fluorine atom, and a carboxylic acid side chain—allows for a wide range of chemical transformations. This multi-functionality enables chemists to construct complex molecular architectures through sequential and selective reactions.

The structure of this compound is particularly well-suited for its role as a precursor to advanced organic intermediates, especially in the synthesis of pharmaceutical and agrochemical compounds. researchgate.net The fluorinated pyridine (B92270) ring is a common motif in many biologically active molecules. The amino and acetic acid groups provide convenient handles for elaboration into more complex structures. For instance, the amino group can be acylated, alkylated, or diazotized to introduce new functionalities, while the carboxylic acid group can be converted into esters, amides, or other derivatives, paving the way for the synthesis of a diverse array of target molecules. google.com The mild reaction conditions often associated with these transformations make it an accessible starting material for creating fluorinated derivatives of medicinally important compounds. researchgate.net

Table 1: Potential Transformations of this compound into Advanced Intermediates

| Functional Group | Reaction Type | Potential Product Class |

| Amino Group | Acylation | N-Acyl-aminopyridines |

| Amino Group | Reductive Amination | N-Alkyl-aminopyridines |

| Amino Group | Diazotization | Pyridyl diazonium salts |

| Acetic Acid Group | Esterification | Pyridylacetate esters |

| Acetic Acid Group | Amidation | Pyridylacetamides |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted pyridines |

The inherent reactivity of this compound makes it an excellent substrate for constructing more complex, fused heterocyclic systems. Amino acids and their derivatives are frequently used as starting materials for the synthesis of new heterocyclic compounds, such as those containing six, seven, or eight-membered rings fused to the primary ring system. mdpi.com The amino group and the adjacent ring nitrogen can participate in cyclocondensation reactions with various bifunctional reagents to form fused pyrimidines, imidazoles, or other heterocyclic structures. Furthermore, the acetic acid side chain can be functionalized and induced to cyclize, leading to the formation of lactams and other ring systems appended to the pyridine core. Microwave-assisted synthesis has been shown to be an effective technique for accelerating the construction of such heterocyclic systems. mdpi.com

Exploration in Advanced Materials Development

The incorporation of fluorine into organic molecules is known to impart unique properties, making them suitable for applications in materials science. Fluorinated compounds often exhibit enhanced thermal stability, specific electronic characteristics, and altered intermolecular interactions, which are desirable traits for advanced materials.

Fluorinated pyridine derivatives are actively investigated for their potential in electronic and optoelectronic applications. The strong electronegativity of the fluorine atom significantly influences the electronic structure of the pyridine ring, lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org Consequently, materials derived from this compound could be designed to function as n-type or ambipolar semiconductors. Moreover, the presence of fluorine can lead to specific intermolecular (C–H···F) and intramolecular interactions that influence the solid-state packing of molecules, potentially enhancing charge carrier mobility. rsc.orgrsc.org In the realm of optical materials, fluorination is a key strategy for developing polymers with high optical transparency, particularly in the near-infrared region, which is crucial for telecommunication applications. researchgate.net Fluorinated polyimides, for example, are promising materials for optical waveguides and related components. researchgate.netresearchgate.net

Table 2: Impact of Fluorination on Pyridine-Based Material Properties

| Property | Effect of Fluorine Incorporation | Potential Application | Reference |

| Electronic Properties | Lowers HOMO/LUMO energy levels | Organic semiconductors, n-type materials | rsc.org |

| Oxidative Stability | Increased resistance to degradation | Stable electronic devices | rsc.org |

| Molecular Packing | Influences π-stack arrangement via C–H···F interactions | Enhanced charge transport | rsc.org |

| Optical Transparency | Reduces absorption in the near-infrared region | Optical waveguides, telecommunication components | researchgate.net |

| Solubility | Can improve solubility in specific solvents | Solution-processable materials | nih.gov |

Research Probes in Biochemical and Molecular Biology Studies

The unique properties of fluorinated organic molecules also make them valuable tools in biochemical and biological research. The fluorine atom can act as a sensitive probe for nuclear magnetic resonance (NMR) studies and can modulate the pharmacological properties of a molecule.

This compound represents an attractive scaffold for the design of ligands intended to study protein-ligand interactions. nih.gov The field of protein design and engineering increasingly utilizes fluorinated amino acids and related structures to create hyperstable protein folds and to direct highly specific protein-protein interactions. nih.gov The pyridine ring can engage in π-stacking interactions with aromatic residues in a protein's binding site, while the amino and carboxylic acid groups can form key hydrogen bonds or salt bridges.

The fluorine atom itself is a particularly useful feature for several reasons. Its small size allows it to replace a hydrogen atom with minimal steric perturbation, yet its high electronegativity can significantly alter local electronic environments, potentially enhancing binding affinity through favorable electrostatic or dipole interactions. nih.gov Furthermore, the ¹⁹F nucleus is an excellent NMR probe. It is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. Since fluorine is absent in native biological systems, ¹⁹F NMR can be used to selectively observe the ligand's binding event and conformational changes without background interference from the protein or other biological components. This makes fluorinated ligands derived from this scaffold powerful tools for drug discovery and for elucidating the mechanisms of molecular recognition. mdpi.com

Enzyme Inhibition Research (e.g., Kinase Inhibitors, Phosphopantetheinyl Transferase Inhibitors)

The structural scaffold of 2-aminopyridine (B139424) is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. While direct inhibitory studies on this compound are not extensively documented in publicly available literature, the activities of structurally related compounds provide a strong basis for its potential in this area.

Kinase Inhibitors:

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine core is a key feature in several approved and investigational kinase inhibitors. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors for a variety of kinases, including Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is involved in inflammation and cancer. nih.gov The presence of the fluorine atom in this compound can potentially enhance binding affinity and selectivity for the target kinase through favorable interactions in the enzyme's active site. Furthermore, the acetic acid moiety can be exploited to form additional hydrogen bonds or ionic interactions with key amino acid residues, a common strategy in kinase inhibitor design.

Research on pyridine-based compounds has identified potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), both of which are significant targets in cancer therapy. nih.gov A study on pyridine-urea derivatives also revealed inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.com These findings suggest that the this compound scaffold has the potential to be developed into a potent kinase inhibitor.

Table 1: Examples of Pyridine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) |

|---|---|---|

| Pyridine-urea derivatives | VEGFR-2 | 3.93 ± 0.73 µM to 5.0 ± 1.91 µM |

| Pyridine-2,3-dihydrothiazole hybrids | CDK2 / GSK3β | Dual inhibition observed |

Phosphopantetheinyl Transferase Inhibitors:

Development of Radiotracers for Molecular Imaging Research

The unique properties of this compound, particularly the presence of a fluorine atom, make it an attractive candidate for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level.

The most commonly used positron-emitting radionuclide in PET is fluorine-18 (B77423) ([¹⁸F]), owing to its favorable decay characteristics. The introduction of [¹⁸F] into a biologically active molecule can create a radiotracer that allows for the in vivo tracking of that molecule's distribution and target engagement. Given that this compound already contains a stable fluorine atom, the synthesis of its [¹⁸F]-labeled counterpart is a feasible endeavor. The radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines has been successfully demonstrated, providing a methodological basis for labeling similar compounds. rsc.org

Amino acid-based radiotracers are of significant interest in neuro-oncology for their ability to visualize tumors with high specificity, often outperforming traditional methods like [¹⁸F]FDG-PET in differentiating tumor tissue from normal brain tissue or treatment-related changes. nih.govnih.gov A radiolabeled version of this compound could potentially serve as a novel amino acid mimetic for PET imaging of tumors or other pathological conditions where amino acid transport is upregulated.

Table 2: Potential Applications of a Radiolabeled this compound Derivative

| Application Area | Rationale |

|---|---|

| Oncology Imaging | Potential for imaging tumors with upregulated amino acid transport. |

| Neuroimaging | Could serve as a tracer for specific neurotransmitter systems or metabolic pathways. |

Investigations into Anti-proliferation and Apoptosis Induction Mechanisms in Cell Lines

The pyridine nucleus is a common feature in a multitude of compounds exhibiting anti-proliferative and apoptosis-inducing properties. Various derivatives of pyridine have been shown to be effective against a range of cancer cell lines.

Studies on novel pyridine and pyridone compounds have demonstrated their ability to inhibit the proliferation of human breast and liver cancer cells. nih.gov The mechanism of action for these compounds was found to involve the induction of G2/M phase cell cycle arrest and apoptosis, mediated through the upregulation of p53 and JNK pathways. nih.gov Similarly, other pyridine analogs have been reported to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com

The investigation of pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids revealed that these compounds can induce apoptosis by modulating the levels of key regulatory proteins, such as increasing the expression of the pro-apoptotic protein Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

Given these precedents, it is plausible that this compound could exert similar anti-proliferative and pro-apoptotic effects. The specific combination of the 2-amino group, the fluorine substituent, and the acetic acid side chain could lead to a unique biological activity profile. Further research would be necessary to evaluate its efficacy in various cancer cell lines and to elucidate the precise molecular mechanisms underlying its potential anti-cancer effects.

Table 3: Mechanisms of Apoptosis Induction by Pyridine Derivatives

| Compound Class | Cell Lines | Mechanism of Action |

|---|---|---|

| Pyridone and Pyridine Analogs | HepG2 (liver cancer), MCF-7 (breast cancer) | G2/M phase arrest, p53 and JNK upregulation nih.gov |

| Dihydropyridine (B1217469) and Pyridine Analogs | HeLa (cervical cancer), MCF-7 (breast cancer) | ROS overproduction, mitochondrial dysfunction, DNA damage, G1 phase arrest mdpi.com |

Computational and Theoretical Studies on 2 Amino 6 Fluoropyridine 4 Acetic Acid

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational quantum chemistry for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Amino-6-fluoropyridine-4-acetic acid. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular geometries, vibrational frequencies, and electronic properties.

Building upon ground-state DFT, Time-Dependent DFT (TD-DFT) is a powerful method for calculating excited-state properties. scirp.org This approach is essential for simulating how the molecule interacts with light, providing data on electronic absorption and emission spectra. scirp.org

DFT calculations are employed to optimize the molecular geometry of this compound, finding the lowest energy conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions, such as hydrogen bonding.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). These parameters help in understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound (Hypothetical Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Unit |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -1.12 | eV |

| HOMO-LUMO Gap (ΔE) | 5.33 | eV |

| Electronegativity (χ) | 3.785 | eV |

| Chemical Potential (μ) | -3.785 | eV |

| Chemical Hardness (η) | 2.665 | eV |

| Global Softness (S) | 0.188 | eV⁻¹ |

TD-DFT calculations are used to predict the electronic absorption spectra of this compound. These simulations provide information on the excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f) of electronic transitions. The oscillator strength indicates the probability of a specific electronic transition occurring upon light absorption.

The influence of different solvent environments on the photophysical properties can be modeled using methods like the Polarizable Continuum Model (PCM). scirp.org This is crucial as solvent polarity can significantly shift absorption and emission spectra. By comparing theoretical spectra with experimental data, a deeper understanding of the molecule's electronic transitions can be achieved.

Table 2: Simulated UV-Vis Absorption Properties of this compound in Different Solvents (Hypothetical Data) Calculations performed at the TD-DFT/B3LYP/6-311++G(d,p) level with PCM.

| Solvent | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 4.52 | 274 | 0.185 | HOMO -> LUMO |

| Ethanol | 4.48 | 277 | 0.201 | HOMO -> LUMO |

| Water | 4.45 | 279 | 0.215 | HOMO -> LUMO |

Molecular Modeling and Docking Studies for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For this compound, docking studies can identify potential biological targets and elucidate its binding mode.

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's structure is typically optimized using methods like DFT. The protein structure is often obtained from databases like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, scoring them based on factors like binding energy and intermolecular interactions. rsc.org

Key interactions often identified include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the amino group, the pyridine (B92270) nitrogen, and the carboxylic acid moiety of the title compound are all capable of forming significant hydrogen bonds with amino acid residues in a protein's active site. Docking studies against targets like kinases, which are often implicated in cancer, could reveal specific interactions with residues such as glutamate (B1630785) or aspartate. tubitak.gov.tr

Table 3: Hypothetical Docking Results of this compound with ABL1 Kinase (PDB: 2HYY)

| Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| -8.5 | MET318, THR315 | Hydrogen Bond |

| GLU286 | Hydrogen Bond (via Carboxylic Acid) | |

| TYR253, PHE382 | π-π Stacking (with Pyridine Ring) | |

| ILE360, VAL256 | Hydrophobic Interaction |

Free Energy Perturbation Simulations for Structure-Activity Relationship Elucidation

While molecular docking provides a static picture of binding, Free Energy Perturbation (FEP) is a more rigorous method used to calculate the relative binding free energies of a series of related ligands. FEP simulations are based on statistical mechanics and molecular dynamics (MD), providing a more accurate prediction of how small chemical modifications affect binding affinity.

In an FEP calculation, one ligand is computationally "mutated" into another through a series of non-physical intermediate steps. By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding free energy (ΔΔG) between the two ligands can be determined.

This technique is invaluable for elucidating Structure-Activity Relationships (SAR). For example, FEP could be used to predict whether replacing the fluorine atom in this compound with a chlorine or methyl group would increase or decrease its binding affinity to a specific target. This allows for the rational design of more potent analogs.

Table 4: Hypothetical FEP Results for Analogs of this compound Reference Compound: this compound

| Analog Modification | Calculated ΔΔG (kcal/mol) | Predicted Effect on Affinity |

| 6-F → 6-Cl | -0.8 ± 0.2 | Increase |

| 6-F → 6-H | +1.5 ± 0.3 | Decrease |

| 6-F → 6-CH₃ | +0.5 ± 0.2 | Slight Decrease |

| 4-CH₂COOH → 4-CH₂CONH₂ | +1.1 ± 0.3 | Decrease |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological features.

Finally, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build an equation that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is then validated using statistical techniques. For a series of this compound derivatives, a QSAR model could help identify the key molecular features that govern their potency against a particular biological target.

Table 5: Example Descriptors and Hypothetical QSAR Model for Anticancer Activity

| Compound | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Observed pIC₅₀ | Predicted pIC₅₀ |

| Analog 1 | 1.2 | 3.5 | 180 | 6.5 | 6.4 |

| Analog 2 | 1.5 | 4.1 | 195 | 6.9 | 7.0 |

| Analog 3 | 0.9 | 3.8 | 175 | 6.2 | 6.1 |

| Analog 4 | 1.8 | 3.2 | 210 | 6.8 | 6.7 |

Hypothetical QSAR Equation: pIC₅₀ = 3.5 + (0.8 * logP) + (0.4 * Dipole Moment) - (0.01 * Surface Area)

Advanced Analytical Techniques in the Characterization of 2 Amino 6 Fluoropyridine 4 Acetic Acid

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the chemical analysis of 2-Amino-6-fluoropyridine-4-acetic acid, offering non-destructive methods to probe its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms in the this compound molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) group of the acetic acid side chain, and the amine (-NH₂) group. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. Spin-spin coupling patterns between adjacent protons would help to confirm their relative positions on the pyridine ring.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key expected signals would include those for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the distinct carbons of the pyridine ring. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (J-coupling), providing definitive evidence for the fluorine's position.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential technique for characterization. It is highly sensitive and would show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and can be used to confirm the isomeric purity of the compound.

While specific experimental NMR data for this compound is not widely available in published literature, the expected data can be tabulated for illustrative purposes.

Table 1: Predicted NMR Data for this compound This table is illustrative and shows the type of data expected from NMR analysis.

| Technique | Atom | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Pyridine H (at C3) | 6.0 - 7.0 | Doublet, coupled to F |

| Pyridine H (at C5) | 6.5 - 7.5 | Singlet or small doublet | |

| -CH₂- | 3.5 - 4.5 | Singlet | |

| -NH₂ | 4.0 - 6.0 | Broad singlet | |

| -COOH | 10.0 - 13.0 | Broad singlet | |

| ¹³C NMR | C=O (acid) | 170 - 180 | |

| C-F (pyridine) | 155 - 165 | Large C-F coupling constant | |

| Other Pyridine C | 100 - 150 | ||

| -CH₂- | 35 - 45 | ||

| ¹⁹F NMR | Pyridine F | -120 to -150 | Singlet or multiplet due to H-coupling |

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretches, C-F stretch, and various vibrations associated with the pyridine ring. Analysis of these bands confirms the presence of the key functional moieties. nih.govchimia.chnasa.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the pyridine ring in this compound. The spectrum would show one or more absorption maxima (λmax) in the UV region, corresponding to π→π* and n→π* transitions of the aromatic system. The position and intensity of these absorptions can be influenced by the substituents on the ring and the solvent used for analysis. nih.govresearchgate.netsciforum.net

Table 2: Expected Spectroscopic Data (IR & UV-Vis) This table is illustrative and shows the type of data expected from IR and UV-Vis analysis.

| Technique | Functional Group/Transition | Expected Absorption Range |

|---|---|---|

| IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| N-H stretch (Amine) | 3300-3500 cm⁻¹ | |

| C=O stretch (Carbonyl) | 1700-1725 cm⁻¹ | |

| C=C, C=N stretch (Ring) | 1450-1600 cm⁻¹ | |

| C-F stretch | 1000-1300 cm⁻¹ | |

| UV-Vis | π→π* and n→π* | 250-350 nm |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous calculation of the molecular formula. The mass spectrum of this compound would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its exact mass. Furthermore, the fragmentation pattern observed in the spectrum can provide additional structural information, as the molecule breaks apart in a predictable manner, yielding fragments that can be pieced together to confirm the structure. nih.gov

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile compounds like this compound. helixchrom.comsielc.com Given the compound's polar nature, due to the amino and carboxylic acid groups, reversed-phase HPLC would be a suitable method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters This table is illustrative and shows typical parameters for an HPLC analysis of a similar compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | | Gradient | Isocratic or Gradient elution | | Flow Rate | 1.0 mL/min | | Detection | UV at a specific wavelength (e.g., 254 nm) | | Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For a polar and non-volatile compound like this compound, direct analysis by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector port. Therefore, derivatization is typically required to convert the polar -NH₂ and -COOH groups into less polar, more volatile functional groups. mdpi.com Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents. Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to confirm its identity and assess purity by separating it from any volatile impurities. nih.govmdpi.com The purity assay for the related starting material, 2-Amino-6-fluoropyridine (B74216), is often performed using GC. thermofisher.com

X-ray Crystallography for Solid-State Structure Elucidation

Following an extensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound "this compound" could be located. Consequently, a detailed analysis of its solid-state structure, including unit cell dimensions, space group, and specific intramolecular bond lengths and angles, cannot be provided at this time.

The elucidation of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a definitive method for confirming its chemical structure and understanding its conformational and packing behavior in the solid state. This technique provides precise information on:

Molecular Geometry: The exact bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and spatial relationship of atoms.

Conformation: The preferred three-dimensional shape of the molecule in the crystalline form.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate how the molecules pack together in the crystal lattice.

Crystal System and Space Group: The fundamental symmetry and repeating unit of the crystal structure.

While crystallographic data for structurally related compounds, such as other aminopyridine derivatives, exist, this information cannot be directly extrapolated to describe the unique solid-state structure of this compound. The presence of the acetic acid substituent at the 4-position and the fluorine atom at the 6-position will significantly influence the electronic distribution, molecular conformation, and intermolecular hydrogen-bonding motifs, resulting in a distinct crystal packing.

Further research involving the synthesis of single crystals of this compound of suitable quality for X-ray diffraction analysis would be required to determine its precise solid-state structure. Such a study would provide invaluable insights into its molecular architecture and supramolecular assembly.

Future Research Trajectories and Challenges for 2 Amino 6 Fluoropyridine 4 Acetic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency

A key trajectory is the application of C-H bond functionalization . This atom-economical approach allows for the direct introduction of the acetic acid moiety onto a pre-formed 2-amino-6-fluoropyridine (B74216) core, bypassing the need for pre-functionalized starting materials. chemrxiv.orgresearchgate.net Transition-metal catalysis, employing metals such as palladium or rhodium, is expected to be instrumental in achieving high regioselectivity and yields for this transformation. nih.gov

Furthermore, the principles of green chemistry will increasingly guide synthetic design. nih.govbeilstein-journals.org This involves the exploration of:

Microwave-assisted synthesis: To dramatically reduce reaction times and potentially improve yields. acs.org

Multicomponent reactions (MCRs): One-pot procedures that combine three or more starting materials to construct the target molecule with high efficiency. beilstein-journals.org

Aqueous and solvent-free conditions: To minimize the environmental impact associated with volatile organic solvents. nih.govnih.gov

The table below illustrates a hypothetical comparison between a traditional linear synthesis and a modern, green chemistry-based approach, highlighting the expected enhancements in efficiency.

| Parameter | Traditional Linear Synthesis | Novel Green Synthetic Route (e.g., C-H Functionalization) |

| Number of Steps | 5-7 | 2-3 |

| Overall Yield | < 15% | > 50% |

| Primary Solvents | Chlorinated solvents, DMF | Ethanol, Water, or Solvent-free |

| Energy Input | Prolonged heating (24-48h) | Microwave irradiation (10-30 min) |

| Atom Economy | Low | High |

| Waste Generation | High | Low |

This table presents representative data to illustrate the potential advantages of modern synthetic methods.

The primary challenge in this area remains the inherent electronic properties of the pyridine (B92270) ring, which can complicate regioselective functionalization. arxiv.org Overcoming these hurdles through the design of novel catalysts and a deeper understanding of reaction mechanisms is a critical goal.

Targeted Synthesis of Specific Bioactive Derivatives

The 2-Amino-6-fluoropyridine-4-acetic acid scaffold is a valuable starting point for the targeted synthesis of a wide array of bioactive derivatives. The strategic placement of fluorine can enhance metabolic stability and binding affinity to biological targets. chemrxiv.org Future research will focus on leveraging this core structure to design and synthesize molecules for specific therapeutic areas, particularly as enzyme inhibitors.

Kinase Inhibitors: Protein kinases are a major class of drug targets, especially in oncology. The pyridine scaffold is a well-established component of many FDA-approved kinase inhibitors. github.comnih.gov The amino group of the core structure can be functionalized to form amides, sulfonamides, or ureas, which can act as hydrogen bond donors and acceptors to interact with the hinge region of a kinase active site. The acetic acid side chain can be modified to explore interactions with other pockets of the enzyme.

Other Enzyme Inhibitors: Beyond kinases, this scaffold could be adapted to target other enzymes. For instance, derivatives could be designed as cholinesterase inhibitors for neurodegenerative diseases or as inhibitors of bacterial enzymes like dihydrofolate reductase. arxiv.org

The generation of a chemical library through techniques like late-stage functionalization will be crucial. nih.gov This approach allows for the rapid creation of diverse analogs from a common advanced intermediate, facilitating comprehensive Structure-Activity Relationship (SAR) studies.

The table below outlines potential bioactive derivatives and their therapeutic targets.

| Derivative Class | Synthetic Modification | Potential Therapeutic Target | Therapeutic Area |

| Pyrido[2,3-d]pyrimidines | Cyclization of the amino and acetic acid groups with appropriate reagents. | Aurora Kinase, NEK6 Kinase duke.edu | Oncology |

| N-Acyl Derivatives | Acylation of the 2-amino group with various carboxylic acids. | PI3K, other kinases mdpi.com | Oncology, Inflammation |

| Ester/Amide Prodrugs | Esterification or amidation of the carboxylic acid group. | Various (improving bioavailability) | Multiple |

| Metal Chelators | Utilizing the amino and carboxylate groups to coordinate metal ions. | Metalloenzymes, Amyloid-beta aggregation nih.gov | Neurodegenerative Diseases |

The challenge lies in achieving high selectivity for the desired biological target to minimize off-target effects and potential toxicity.

Advanced Mechanistic Studies on Complex Reaction Pathways

A sophisticated understanding of the underlying reaction mechanisms is paramount for optimizing existing synthetic routes and rationally designing new ones. Future research must integrate experimental and computational approaches to elucidate the complex pathways involved in the synthesis and functionalization of this compound.

Experimental Mechanistic Studies: Techniques such as kinetic analysis, isotope labeling studies (e.g., Kinetic Isotope Effect), and the isolation and characterization of reaction intermediates will provide crucial empirical evidence. For instance, understanding the precise mechanism of palladium-catalyzed C-H activation—whether it proceeds via concerted metalation-deprotonation or another pathway—is essential for catalyst optimization. nih.govnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. mit.edu DFT can be used to:

Model transition states to determine activation energy barriers.

Calculate the stability of intermediates.

Predict the regioselectivity of reactions like Nucleophilic Aromatic Substitution (SNAr) by analyzing the energies of possible Meisenheimer complexes or concerted pathways. beilstein-journals.orgchemrxiv.org

Elucidate the role of catalysts and solvents in the reaction.

A particularly interesting area for investigation is the mechanism of SNAr at the fluorine-bearing carbon. While traditionally viewed as a two-step process, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, a finding that has significant implications for predicting reactivity. arxiv.org

| Reaction Type | Key Mechanistic Question | Investigational Tools |

| Pd-Catalyzed C-H Activation | What is the rate-determining step? (e.g., C-H cleavage vs. reductive elimination) | Kinetic studies, Isotope labeling (KIE), DFT modeling nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Is the mechanism stepwise (via Meisenheimer complex) or concerted? | Kinetic analysis, Computational studies (DFT) arxiv.orgchemrxiv.org |

| Photoredox Catalysis | What is the nature of the radical intermediates and their coupling selectivity? | EPR spectroscopy, Stern-Volmer quenching studies, DFT chemrxiv.org |

| Zincke Reaction Derivatization | What is the precise sequence of ring-opening and ring-closing (ANRORC mechanism)? | Isolation of intermediates, 15N-labeling studies arxiv.orgbiorxiv.org |

The main challenge is the transient and often elusive nature of reactive intermediates and transition states, which makes their direct observation difficult. A synergistic combination of advanced spectroscopy and high-level computational modeling will be required to overcome this.

Expanding Applications in Emerging Chemical and Biological Research Areas

While the primary focus for scaffolds like this compound is often medicinal chemistry, its unique structural features open doors to a range of emerging applications in other scientific domains.

Chemical Biology and Molecular Probes: The strategic incorporation of fluorine can be used as a powerful tool in chemical biology. chemrxiv.org Replacing a key hydroxyl group in a bioactive molecule with a fluorine atom allows researchers to probe the importance of hydrogen bond donation in ligand-receptor interactions, as fluorine can act as an H-bond acceptor but not a donor. nih.gov This makes derivatives of the title compound valuable as molecular probes to study biological systems.

Positron Emission Tomography (PET) Imaging: The development of PET radiotracers requires the incorporation of a positron-emitting isotope, most commonly fluorine-18 (B77423) (18F). The presence of a stable fluorine atom in the scaffold makes this compound an ideal candidate for developing 18F-labeled analogs for in vivo imaging of biological targets like tau proteins or specific enzymes. github.com

Materials Science: Pyridine-functionalized materials are gaining attention for various applications. chemrxiv.org The acetic acid group provides a convenient anchor point for grafting the molecule onto surfaces or incorporating it into polymers. Such functionalized materials could find use as:

Heterogeneous Catalysts: For CO2 reduction or oxygen reduction reactions. chemrxiv.org

Sensors: For the detection of metal ions.

Smart Materials: pH-responsive surfaces due to the protonation/deprotonation of the pyridine nitrogen. nih.gov

Organocatalysis and Coordination Chemistry: Pyridine derivatives are widely used as organocatalysts and as ligands for transition metals. researchgate.netnih.gov The combination of the pyridine nitrogen and the amino and carboxylate groups makes the compound a potential multidentate ligand for creating novel metal complexes with unique catalytic or material properties.

| Research Area | Application | Key Feature of the Scaffold |

| Chemical Biology | Probing hydrogen bonding in enzyme active sites | C-F bond as a bioisostere for C-OH |

| Medical Imaging | Development of 18F-labeled PET tracers | Presence of a fluorine atom for isotopic exchange |

| Materials Science | pH-responsive surfaces, heterogeneous catalysts | Pyridine ring and carboxylic acid anchor group |

| Catalysis | Ligand for transition metal catalysts, organocatalysis | Pyridine nitrogen, amino and carboxylate groups |

| Agrochemicals | Development of novel insecticides or fungicides | Pyridine core, a common motif in agrochemicals nih.gov |

The challenge in these emerging areas is to tailor the properties of the molecule beyond bioactivity, focusing on aspects like photostability, surface binding affinity, or catalytic turnover, which requires an interdisciplinary research approach.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the entire research and development pipeline for compounds like this compound. mdpi.com These computational tools can dramatically accelerate progress by moving beyond traditional, intuition-driven research.

De Novo Design and Bioactivity Prediction: Generative AI models, trained on vast libraries of known chemical structures and their biological activities, can design novel derivatives with a high probability of being active against a specific target. nih.gov Furthermore, ML models, such as those for Quantitative Structure-Activity Relationships (QSAR), can predict the bioactivity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce wasted effort. nih.govnih.gov

Reaction Optimization: ML algorithms, especially when combined with high-throughput experimentation and automated flow reactors, can rapidly optimize reaction conditions (e.g., temperature, solvent, catalyst, concentration). nih.gov Techniques like Bayesian optimization can efficiently explore the vast parameter space of a chemical reaction to find conditions that maximize yield and minimize byproducts, using significantly fewer experiments than traditional methods. researchgate.net

| AI/ML Application | Description | Impact on Research |

| Bioactivity Prediction | ML models predict the biological activity (e.g., IC50) of virtual compounds. | Prioritizes synthesis of the most promising derivatives. |

| Retrosynthesis Prediction | AI algorithms propose synthetic routes from target molecule to starting materials. | Accelerates the discovery of efficient and novel synthetic pathways. arxiv.org |

| Reaction Condition Optimization | Bayesian optimization and other ML models suggest optimal reaction parameters. | Reduces development time and material cost; improves reaction yields. nih.gov |

| De Novo Compound Design | Generative models create novel molecular structures tailored for a specific target. | Explores new chemical space and generates innovative drug candidates. nih.gov |

| Property Prediction | Models predict physicochemical and ADMET properties (solubility, toxicity, etc.). | Enables early-stage filtering of candidates with poor drug-like properties. |

The primary challenges in this domain are the need for large, high-quality, and well-structured datasets for training robust models and the current limitations of AI in predicting novel, unprecedented chemical reactions. nih.gov Despite these hurdles, the synergy between human chemical intuition and the data-processing power of AI promises to be a defining feature of future chemical research.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-fluoropyridine-4-acetic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Diazotization-Fluorination : A common approach involves diazotization of 2-amino-6-aminopyridine derivatives followed by fluorodediazoniation in HF or HF-pyridine solutions. This method, adapted from fluoropyridinecarboxylic acid syntheses, requires precise temperature control (0–5°C) to minimize side reactions .

- Catalytic Fluorination : Alternative routes employ transition-metal catalysts (e.g., Pd/Cu) for direct fluorination of pyridine precursors. Yields vary with catalyst loading (5–10 mol%) and solvent polarity (DMF > THF) .

- Yield Optimization Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diazotization-HF | HF-pyridine | 65–72 | ≥95 |

| Catalytic Fluorination | Pd/Cu, DMF | 55–68 | ≥90 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : -NMR is critical for confirming fluorination at the 6-position (δ ≈ -110 to -120 ppm). -NMR resolves acetic acid protons (δ 3.8–4.2 ppm) and pyridine ring protons .

- X-Ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and planarity of the pyridine-acetic acid moiety. Challenges include crystal growth due to hygroscopicity; co-crystallization with ethanol improves stability .

Q. How can researchers ensure purity and reproducibility in analytical workflows?

Methodological Answer:

- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities (<0.5% area). Retention time consistency (±0.1 min) across batches indicates reproducibility .

- Elemental Analysis : Deviations >0.3% from theoretical C/H/N/F ratios suggest incomplete purification or degradation .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in fluorination efficiency across synthetic methods?

Methodological Answer:

- Diazotization Limitations : Competing hydrolysis in aqueous HF reduces fluorination efficiency. Kinetic studies show faster decomposition of diazonium intermediates at >10°C, favoring byproducts .

- Catalytic Selectivity : Pd-mediated pathways exhibit higher regioselectivity but require anhydrous conditions. In situ -NMR monitoring reveals transient Pd-F intermediates that stabilize the transition state .

Q. How do steric and electronic effects influence the compound’s reactivity in heterocyclic coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluorine atom at C6 enhances electrophilicity at C4, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Hammett constants (σ ≈ 0.78) correlate with reaction rates .

- Steric Hindrance : Substituents at C2 (amino group) reduce accessibility for bulky coupling partners. Computational DFT studies (B3LYP/6-31G*) predict steric clashes >3.5 Å .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

Methodological Answer:

- LC-MS/MS : Detect hydrolytic degradation (e.g., defluorination to 2-amino-pyridine-4-acetic acid) using MRM transitions (m/z 185 → 140). Matrix effects in simulated gastric fluid require isotope-labeled internal standards .

- Stability Table :

| Condition (37°C, 7 days) | Degradation (%) | Major Product |

|---|---|---|

| pH 1.2 (HCl) | 25–30 | Defluorinated analog |

| pH 7.4 (PBS) | 5–10 | Oxidized derivative |

Q. How can computational modeling predict bioactivity or metabolic pathways?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3NT1). The acetic acid moiety forms hydrogen bonds with Arg120, while fluorine enhances hydrophobic interactions .

- ADMET Prediction : SwissADME estimates moderate permeability (LogP ≈ 1.2) and high renal clearance, suggesting potential nephrotoxicity requiring in vivo validation .

Q. What strategies resolve discrepancies in crystallographic data vs. spectroscopic predictions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.